5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a nitrophenyl group and a tetrahydropyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves a multi-step process. One common method is the one-pot, three-component approach, which uses sulfonic acid supported on hydroxyapatite-encapsulated-γ-Fe2O3 nanoparticles as a catalyst . This method provides a rapid and efficient synthesis with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. The use of recyclable catalysts and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5-(4-hydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5-(2,4-dihydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
Uniqueness
The presence of the nitrophenyl group in 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione distinguishes it from other similar compounds. This group enhances its reactivity and potential for various chemical transformations. Additionally, the compound’s unique structure contributes to its diverse range of applications in scientific research.
Properties
IUPAC Name |
5-(2-nitrophenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-11-7-3-5-9-13(11)12(8-4-1-2-6-10(8)21(25)26)14-15(18-9)19-17(24)20-16(14)23/h1-2,4,6,12H,3,5,7H2,(H3,18,19,20,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDPFARTUKFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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